REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5](OCC)=[CH:4][C:3]=1[C:11]([F:14])([F:13])[F:12].[Li]CCCC.[B:20](OC(C)C)([O:25]C(C)C)[O:21]C(C)C.[O:33]1CC[CH2:35][CH2:34]1>>[CH2:34]([O:33][C:2]1[CH:7]=[CH:6][C:5]([B:20]([OH:25])[OH:21])=[CH:4][C:3]=1[C:11]([F:12])([F:13])[F:14])[CH3:35]
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Name
|
|
Quantity
|
21.25 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)OCC)C(F)(F)F
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
39.96 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
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Type
|
CUSTOM
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Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
maintaining a temperature below −70° C
|
Type
|
CUSTOM
|
Details
|
to come to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of 10 ml of acetic acid
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 150 ml water before concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove tetrahydrofuran
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
dissolved in ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
was achieved by recrystalisation from ethyl acetate/hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=C(C=C(C=C1)B(O)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |